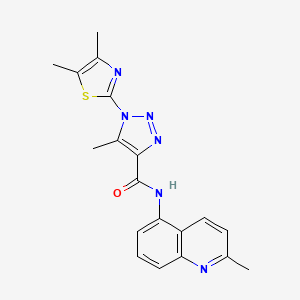
N-(4-acetamidophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetamidophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H20N6O2S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pyrazole Heterocycles Synthesis and Applications
Pyrazole derivatives play a crucial role in medicinal chemistry due to their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. They are also used as synthons in organic synthesis. The synthesis of pyrazole-appended heterocyclic skeletons typically involves condensation followed by cyclization, utilizing common reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and acetamide. These methods offer strategies to annelate different heterocyclic nuclei with pyrazoles, extending the heterocyclic systems categories and facilitating the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Acetamide and Formamide Derivatives
The toxicology and biological effects of acetamide and its derivatives have been studied, highlighting their commercial importance and the biological consequences of exposure. The review covers individual chemicals, including acetamide and formamide derivatives, focusing on their biological responses, environmental toxicology, and usage, providing a basis for understanding the toxicological profile of related compounds (Kennedy, 2001).
Pyrrolobenzimidazoles in Cancer Treatment
Pyrrolobenzimidazoles, including azomitosene ring systems and their derivatives, have been discussed for their cytotoxicity and antitumor activity. The focus on 6-aziridinylquinone and 6-acetamidoquinone derivatives of this system illustrates their potential as new classes of antitumor agents, offering advantages over existing agents through DNA interaction mechanisms (Skibo, 1998).
Hybrid Catalysts in Medicinal Chemistry
Hybrid catalysts play a significant role in synthesizing medicinal and pharmaceutical compounds, including pyranopyrimidine scaffolds. These scaffolds are key precursors with broad synthetic applications and bioavailability. The review discusses synthetic pathways for developing substituted derivatives using various hybrid catalysts, highlighting the importance of these catalysts in developing lead molecules (Parmar et al., 2023).
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of pyrazolylpyridazine, a non-fused biheterocyclic system known for its wide spectrum of biological activity . .
Mode of Action
It’s known that many pyrazolylpyridazine derivatives have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity
Biochemical Pathways
It’s known that pyrazolylpyridazine derivatives can have a wide range of effects, including anti-inflammatory, antibacterial, antioxidant, and hypotensive activities . The downstream effects of these activities can vary widely depending on the specific targets and mode of action of the compound.
Pharmacokinetics
The compound is a derivative of pyrazolylpyridazine, which is known to have a wide spectrum of biological activity
Result of Action
It’s known that many pyrazolylpyridazine derivatives have a wide range of biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive effects . The specific effects of this compound would depend on its targets and mode of action.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c1-12-8-13(2)25(24-12)17-9-19(21-11-20-17)28-10-18(27)23-16-6-4-15(5-7-16)22-14(3)26/h4-9,11H,10H2,1-3H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAOHYOYBAISAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4'-methyl-N-phenyl-N-(2,2,2-trifluoroethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2919992.png)


![(Z)-2-Cyano-N-(2-methoxyethyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2919996.png)
![N-(2-chlorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2919997.png)
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2919999.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide](/img/structure/B2920003.png)

![methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B2920007.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2920010.png)